5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide
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Overview
Description
The compound 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide is a complex organic molecule that features a variety of functional groups, including a bromophenyl group, an oxadiazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Oxadiazole Ring: The acylated product is then reacted with hydrazine and a suitable oxidizing agent to form the oxadiazole ring.
Isoxazole Formation: The final step involves the cyclization of the intermediate with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl and oxadiazole groups are often involved in binding to biological targets.
Materials Science: The electronic properties of the compound can be attributed to the conjugated systems within the molecule, which can interact with light or electrical fields.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-7-acetoxycoumarin
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide: is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both oxadiazole and isoxazole rings in a single molecule is relatively rare and can lead to unique reactivity and interactions with biological targets .
Properties
Molecular Formula |
C21H19BrN4O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(4-methylphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrN4O3/c1-13-5-7-14(8-6-13)12-23-21(27)18-10-17(28-25-18)11-19-24-20(26-29-19)15-3-2-4-16(22)9-15/h2-9,17H,10-12H2,1H3,(H,23,27) |
InChI Key |
FEYVEJGURGZNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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